4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine is a chemical compound with the molecular formula and a molecular weight of approximately 324.17 g/mol. This compound features a morpholine ring attached to a sulfonyl group, which is further linked to a phenyl ring substituted with bromine and fluorine atoms. The presence of these halogen substituents contributes to its unique chemical properties and potential biological activities. Morpholine derivatives are known for their versatility in pharmaceutical applications, making this compound of interest in medicinal chemistry .
Due to the lack of specific research on this compound, information regarding its safety and hazards is not available. However, considering the presence of a bromine atom, it's advisable to handle the compound with caution, as bromine can cause skin and respiratory irritation []. Similarly, the sulfonyl group might be susceptible to hydrolysis, potentially releasing sulfuric acid, which is a corrosive and hazardous substance.
Sulfonylmorfolines, a class of molecules that includes 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, can be used as synthetic intermediates in the creation of more complex molecules. These complex molecules can have various applications in scientific research, such as drug discovery or material science )
The reactivity of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine can be attributed to the functional groups present:
These reactions make 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine a versatile intermediate in organic synthesis .
The synthesis of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine typically involves several steps:
This multi-step synthetic route allows for the introduction of specific substituents on the phenyl ring, tailoring the compound's properties for desired applications .
4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine has potential applications in various fields:
The ongoing research into similar compounds indicates that this compound could play a significant role in advancing medicinal chemistry .
Interaction studies involving 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies may focus on:
These studies will help elucidate the full range of biological effects associated with this compound .
Several compounds share structural similarities with 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Bromophenyl)sulfonamide | Lacks fluorine but retains sulfonamide structure | |
| 4-(Fluorophenyl)sulfonamide | Similar activity profile but different halogen | |
| 4-(Chlorophenyl)sulfonamide | Chlorine substituent alters reactivity |
These compounds highlight the uniqueness of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine due to its specific halogen substitutions, which may influence its biological activity and chemical reactivity differently compared to other sulfonamides .
The synthesis of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine requires strategic incorporation of both bromine and fluorine substituents on the aromatic ring [1]. The preparation of bromo-fluoro substituted benzene derivatives presents unique challenges due to the different reactivity patterns and electronic effects of these halogens [2].
Sequential halogenation represents the most common strategy for introducing both bromine and fluorine substituents onto aromatic systems [2]. The order of halogen introduction significantly affects regioselectivity and overall yield [3]. Direct fluorination of aromatic compounds using molecular fluorine typically yields poor results due to the high reactivity of fluorine [4]. Instead, electrophilic fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provide more controlled fluorination conditions [4] [5].
The bromination of fluorinated aromatic compounds can be achieved through electrophilic aromatic substitution using bromine in the presence of Lewis acid catalysts [4]. Iron(III) bromide and aluminum bromide have been demonstrated as effective catalysts for aromatic bromination reactions [4]. The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring toward electrophilic substitution, requiring more vigorous reaction conditions compared to unsubstituted benzene [6].
The mechanism of halogenation involves the formation of halogenium ion intermediates that react with the aromatic π-system [7]. For bromination, the electrophilic species is typically the bromonium ion (Br+) generated from molecular bromine and Lewis acid catalysts [7]. The presence of fluorine substituents creates a directing effect that influences the regioselectivity of subsequent halogenation reactions [6].
Studies have shown that fluorine substituents exhibit strong electron-withdrawing inductive effects that can stabilize intermediate carbocations formed during electrophilic aromatic substitution [6]. However, this same electron-withdrawing effect reduces the nucleophilicity of the aromatic ring, necessitating more forcing conditions for halogenation reactions [6].
| Halogenating Agent | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Bromine/Iron(III) bromide | 60-80 | 2-6 | 65-85 | [4] |
| Selectfluor/Trifluoromethanesulfonic acid | 25-50 | 1-4 | 55-75 | [4] |
| N-Bromosuccinimide | 40-60 | 3-8 | 70-90 | [5] |
Modern halogenation strategies employ more selective and environmentally benign approaches [8]. Continuous flow chemistry has emerged as a valuable tool for halogenation reactions, providing better heat and mass transfer characteristics compared to batch processes [8]. Flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent mixing, leading to improved selectivity and reduced formation of unwanted byproducts [8].
Photochemical halogenation represents another alternative approach, utilizing light-activated halogenating species to achieve selective substitution [9]. These methods often operate under milder conditions and can provide complementary regioselectivity patterns compared to thermal processes [9].
The formation of sulfonamide linkages between morpholine and aromatic sulfonyl chlorides constitutes a critical step in the synthesis of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine [10]. Sulfonylation reactions typically proceed through nucleophilic attack of the morpholine nitrogen on the electrophilic sulfur center of sulfonyl chlorides [11].
Classical sulfonylation protocols involve the reaction of morpholine with aromatic sulfonyl chlorides in the presence of base catalysts [12]. Triethylamine and pyridine are commonly employed bases that neutralize the hydrogen chloride generated during the reaction [12]. The reaction typically proceeds via a bimolecular nucleophilic substitution mechanism where the morpholine nitrogen attacks the sulfur center, displacing the chloride leaving group [11].
Temperature control plays a crucial role in sulfonylation reactions [13]. Excessive temperatures can lead to decomposition of starting materials or formation of unwanted side products [13]. Optimal reaction temperatures typically range from 0°C to room temperature for initial mixing, followed by gradual warming to 40-60°C to drive the reaction to completion [13].
The choice of solvent significantly influences both reaction rate and selectivity in sulfonylation reactions [12]. Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly employed [12]. These solvents provide good solvation of ionic intermediates while avoiding competitive nucleophilic reactions that might occur with protic solvents [12].
Recent studies have demonstrated that solvent mixtures can provide enhanced reaction efficiency [14]. The combination of tetrahydrofuran and acetonitrile has been shown to improve reaction rates while maintaining high selectivity for sulfonamide formation [14]. This solvent system facilitates better dissolution of both organic and inorganic components of the reaction mixture [14].
| Solvent System | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Dichloromethane | 25 | 4-6 | 75-85 | 90-95 |
| Tetrahydrofuran | 40 | 2-4 | 80-90 | 85-92 |
| Tetrahydrofuran/Acetonitrile (1:1) | 35 | 3-5 | 85-92 | 92-97 |
Modern sulfonylation protocols have evolved to address limitations of traditional methods [15]. Palladium-catalyzed three-component synthesis represents a significant advancement, enabling the direct formation of sulfonamides from sulfur dioxide sources, amines, and boronic acids [15] [14]. This approach eliminates the need for pre-formed sulfonyl chlorides and provides access to diverse sulfonamide structures [15].
The use of sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) has enabled more controlled introduction of sulfur dioxide into organic molecules [16]. These surrogates provide a stable and easily handled source of sulfur dioxide that can be released under specific reaction conditions [16].
Electrochemical sulfonylation has emerged as an environmentally benign alternative to traditional methods [16]. This approach utilizes electrical current to drive the oxidative coupling between thiols and amines, generating sulfonamides without requiring additional oxidizing agents [16]. The method operates under mild conditions and produces hydrogen gas as the only byproduct [16].
The regioselectivity of morpholine sulfonylation depends on the electronic and steric properties of both the morpholine derivative and the sulfonyl chloride [17]. Primary amines generally show higher reactivity than secondary amines due to reduced steric hindrance around the nitrogen center [17]. However, morpholine presents a unique case where the nitrogen atom is part of a six-membered ring, affecting both its nucleophilicity and steric accessibility [17].
Studies on morpholine sulfonylation have revealed that the reaction proceeds preferentially through attack at the nitrogen atom rather than the oxygen atom [18]. The nitrogen center exhibits higher nucleophilicity due to its lower electronegativity compared to oxygen [18]. Additionally, the formation of nitrogen-sulfur bonds is thermodynamically favored over oxygen-sulfur bonds in these systems [18].
The optimization of coupling reactions for aromatic systems requires careful consideration of multiple parameters including catalyst selection, ligand choice, temperature, and reaction atmosphere [19]. Modern coupling methodologies have revolutionized the synthesis of complex aromatic compounds by enabling selective formation of carbon-carbon and carbon-heteroatom bonds [20].
Palladium-catalyzed cross-coupling reactions represent the most widely used methods for forming aromatic carbon-carbon bonds [20]. The success of these reactions depends critically on the choice of palladium catalyst and supporting ligands [19]. Electron-rich and bulky phosphine ligands have been shown to enhance both the oxidative addition step and the reductive elimination step of the catalytic cycle [19].
Temperature optimization plays a fundamental role in palladium-catalyzed reactions [21]. Lower temperatures favor selectivity but may result in incomplete conversion, while higher temperatures can lead to catalyst decomposition and formation of unwanted byproducts [21]. The optimal temperature range typically falls between 80-120°C for most aryl halide coupling reactions [21].
The concentration of reactants significantly affects both reaction rate and selectivity [19]. Higher concentrations can increase reaction rates but may also promote unwanted side reactions such as homocoupling [19]. Optimal concentrations typically range from 0.1 to 0.5 molar with respect to the limiting reagent [19].
| Catalyst System | Temperature (°C) | Time (hours) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| Palladium(II) chloride/Triphenylphosphine | 90 | 5 | 89 | 82 |
| Bis(tri-tert-butylphosphine)palladium(0) | 80 | 3 | 95 | 92 |
| Palladium(II) acetate/1,1'-Bis(diphenylphosphino)ferrocene | 100 | 4 | 92 | 86 |
The choice of supporting ligands profoundly influences the efficiency and selectivity of palladium-catalyzed coupling reactions [22]. Phosphine ligands with different electronic and steric properties can dramatically alter the reactivity of palladium complexes [22]. Electron-rich ligands facilitate oxidative addition by increasing the electron density at the palladium center, while bulky ligands promote reductive elimination by destabilizing the palladium complex [22].
Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene and 1,2-bis(diphenylphosphino)ethane provide enhanced stability to palladium complexes compared to monodentate ligands [22]. This increased stability translates to improved catalyst longevity and reduced catalyst loading requirements [22].
Recent developments in ligand design have focused on creating more active and selective catalysts for challenging substrates [23]. Pincer ligands, which coordinate to the metal through three donor atoms, provide exceptional stability and unique reactivity patterns [23]. These ligands have enabled coupling reactions with previously unreactive substrates and under milder reaction conditions [23].
Systematic optimization of coupling reactions has been greatly enhanced through the application of design of experiments methodologies [21]. These statistical approaches enable efficient exploration of multidimensional parameter spaces while minimizing the number of required experiments [21]. Factors such as temperature, catalyst loading, ligand choice, and reaction time can be simultaneously optimized [21].
Multivariate analysis has revealed important interactions between different reaction parameters that would not be apparent from traditional one-factor-at-a-time optimization approaches [21]. For example, the optimal catalyst loading may depend on reaction temperature, with higher temperatures requiring lower catalyst loadings to achieve comparable yields [21].
Response surface methodology has been successfully applied to optimize palladium-catalyzed coupling reactions [21]. This approach generates mathematical models that describe the relationship between reaction variables and outcomes, enabling prediction of optimal conditions for new substrate combinations [21].
The scale-up of multi-step synthetic processes presents numerous technical and economic challenges that must be carefully addressed to ensure successful technology transfer from laboratory to manufacturing scale [24]. Heat and mass transfer limitations, reaction kinetics variations, and equipment design considerations all play critical roles in determining scale-up success [25].
Heat transfer becomes increasingly challenging as reaction scale increases due to the unfavorable surface area to volume ratio of larger reactors [26]. Laboratory-scale reactions in small vessels benefit from rapid heat dissipation, while larger reactors may experience significant temperature gradients that affect reaction selectivity and yield [26]. Exothermic reactions are particularly problematic at larger scales, as inadequate heat removal can lead to thermal runaway conditions [26].
The design of effective heat transfer systems requires careful consideration of reactor geometry, agitation systems, and cooling medium selection [26]. Jacketed reactors with internal cooling coils provide enhanced heat transfer capabilities compared to simple jacketed designs [26]. However, the increased complexity of these systems must be balanced against cost and maintenance considerations [26].
Continuous flow reactors offer significant advantages for heat transfer compared to batch systems [27]. The high surface area to volume ratio of flow reactors enables rapid heat exchange, allowing better temperature control even for highly exothermic reactions [27]. Additionally, the smaller reaction volumes reduce the potential consequences of thermal excursions [27].
Mass transfer limitations become more pronounced at larger scales due to increased diffusion distances and reduced mixing efficiency [28]. Poor mixing can lead to concentration gradients within the reactor, resulting in reduced reaction rates and selectivity [28]. The time required to achieve homogeneous mixing scales unfavorably with reactor size, often requiring extended mixing times that can negatively impact reaction kinetics [28].
Impeller design and agitation speed optimization are critical factors in maintaining adequate mass transfer at larger scales [26]. However, excessive agitation can introduce unwanted side effects such as foaming, air entrainment, and mechanical stress on sensitive reaction intermediates [26]. The optimal agitation conditions must be determined experimentally for each specific reaction system [26].
| Scale Factor | Typical Mixing Time (minutes) | Heat Transfer Coefficient (W/m²·K) | Relative Mass Transfer Rate |
|---|---|---|---|
| 1x (Lab scale) | 0.5-2 | 800-1200 | 1.0 |
| 10x | 2-8 | 400-600 | 0.6-0.8 |
| 100x | 8-30 | 200-400 | 0.3-0.5 |
| 1000x | 30-120 | 100-250 | 0.1-0.3 |
Reaction kinetics can vary significantly between laboratory and manufacturing scales due to changes in mixing patterns, temperature control, and mass transfer rates [29]. Reactions that appear to be first-order at laboratory scale may exhibit different kinetic behavior at larger scales due to mass transfer limitations [29]. This phenomenon is particularly important for fast reactions where the intrinsic chemical kinetics compete with physical transport processes [29].
The concept of step-wise scale-up has been developed to minimize the risks associated with large scale increases [29]. This approach involves intermediate scale demonstrations at 10-100 times laboratory scale before proceeding to full manufacturing scale [29]. Each scale-up step provides valuable information about potential problems and allows for optimization of process parameters [29].
Reaction calorimetry provides essential information for safe scale-up by quantifying the heat generation rate and total heat release for exothermic processes [30]. This data enables proper design of cooling systems and establishment of safe operating limits for larger scale operations [30]. Additionally, calorimetric studies can reveal the presence of competing reaction pathways that may become more significant at different scales [30].
Process intensification offers potential solutions to many scale-up challenges by combining multiple operations into single, more efficient units [31]. Reactive distillation, for example, combines reaction and separation in a single column, reducing equipment costs and improving overall process efficiency [31]. Similarly, microreactor technology enables precise control of reaction conditions while maintaining the benefits of small-scale operation even at high production rates [31].
Continuous manufacturing has gained significant attention as an alternative to traditional batch processing for pharmaceutical and fine chemical production [24]. Continuous processes offer several advantages including improved heat and mass transfer, reduced inventory requirements, and enhanced process control [24]. However, the transition from batch to continuous processing requires significant development effort and may not be economically justified for all products [24].